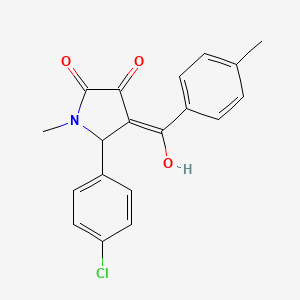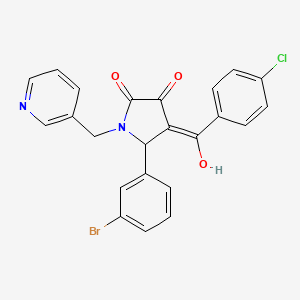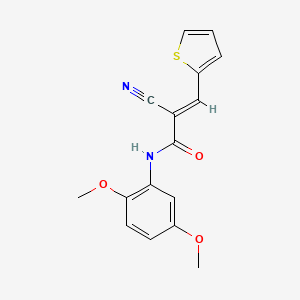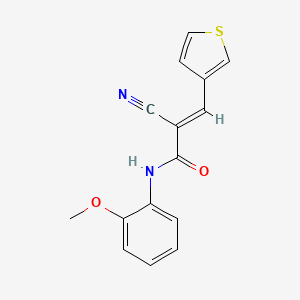![molecular formula C16H15IN2 B5309159 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide](/img/structure/B5309159.png)
3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide, also known as MIH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MIH is a member of the indole family of compounds and has been found to possess various biological activities. In
作用机制
The mechanism of action of 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide is not fully understood. However, it has been proposed that 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide exerts its biological activities through the inhibition of various signaling pathways, including the NF-κB signaling pathway, which is involved in inflammation and cancer. 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide has also been found to induce apoptosis, which is a programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide has been found to possess various biochemical and physiological effects. 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide has been shown to inhibit the expression of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide has also been found to inhibit the expression of various cancer-related genes, including Bcl-2, Cyclin D1, and MMP-9. 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide has also been found to induce the expression of various tumor suppressor genes, including p53 and p21.
实验室实验的优点和局限性
3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide has several advantages as a research tool. 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide is a stable compound that can be easily synthesized in the laboratory. 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide has also been found to possess various biological activities, which make it a potential candidate for the development of new drugs. However, there are also limitations to the use of 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide in lab experiments. 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide is a relatively new compound, and its mechanism of action is not fully understood. 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide also has low solubility in water, which makes it difficult to use in certain experimental settings.
未来方向
There are several future directions for the study of 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide. One potential direction is the development of 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another potential direction is the study of the mechanism of action of 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide, which could lead to the development of new drugs that target the same signaling pathways. Additionally, the study of 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide could lead to the development of new antibiotics to combat the growing problem of antibiotic resistance.
合成方法
3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide can be synthesized through a multi-step process starting from 1-methyl-2(1H)-pyridinone. The first step involves the reaction of 1-methyl-2(1H)-pyridinone with ethyl bromoacetate in the presence of sodium hydride to yield ethyl 2-(1-methyl-2(1H)-pyridinyl)acetate. The second step involves the reaction of ethyl 2-(1-methyl-2(1H)-pyridinyl)acetate with indole-3-carboxaldehyde in the presence of sodium methoxide to yield 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide.
科学研究应用
3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide has been shown to inhibit the growth of cancer cells in various types of cancer, including breast cancer, prostate cancer, and colon cancer. 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide has also been found to possess anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide has also been found to possess anti-microbial properties, which make it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
(3E)-3-[(2E)-2-(1-methylpyridin-2-ylidene)ethylidene]indole;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2.HI/c1-18-11-5-4-6-14(18)10-9-13-12-17-16-8-3-2-7-15(13)16;/h2-12H,1H3;1H/b13-9-,14-10+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJHUWLURCTLRK-VGNXJGARSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=CC1=CC=C2C=NC3=CC=CC=C32.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C=CC=C/C1=C\C=C/2\C=NC3=CC=CC=C32.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one](/img/structure/B5309093.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5309101.png)
![2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5309110.png)
![5-(2-chlorobenzylidene)-2-[4-(diphenylmethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5309112.png)
![N-(2-[5-(4-chlorophenyl)-2-furyl]-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5309115.png)

![4-({3-[(cyclopropylamino)carbonyl]-1,4'-bipiperidin-1'-yl}methyl)benzoic acid](/img/structure/B5309145.png)


![3-[(dimethylamino)methyl]-1-[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]-3-pyrrolidinol](/img/structure/B5309176.png)
![N'-benzyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]sulfamide](/img/structure/B5309187.png)